molecular formula C11H16N2O B1364462 1-(Pyridin-2-ylmethyl)piperidin-3-ol CAS No. 200113-14-0

1-(Pyridin-2-ylmethyl)piperidin-3-ol

Cat. No.: B1364462
CAS No.: 200113-14-0
M. Wt: 192.26 g/mol
InChI Key: AQUMROUGWVRZLQ-UHFFFAOYSA-N
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Description

While not as extensively studied as some other heterocyclic compounds, 1-(Pyridin-2-ylmethyl)piperidin-3-ol serves as a noteworthy subject in academic research due to its unique structural combination of a pyridine (B92270) ring and a piperidine-3-ol moiety.

In the broader field of heterocyclic chemistry, the synthesis and study of compounds containing both pyridine and piperidine (B6355638) rings are of considerable interest. Pyridine, an aromatic heterocycle, and piperidine, its saturated counterpart, are fundamental scaffolds in a vast number of biologically active molecules and functional materials. The combination of these two rings in a single molecule, as seen in this compound, offers a versatile platform for creating compounds with specific three-dimensional structures and chemical properties. Researchers in heterocyclic chemistry often focus on developing efficient synthetic routes to such hybrid molecules and exploring their reactivity and potential as building blocks for more complex structures.

The structural framework of this compound is characterized by a piperidine ring substituted at the nitrogen atom with a pyridin-2-ylmethyl group and possessing a hydroxyl group at the 3-position. This arrangement is of particular relevance to research on piperidine derivatives, a class of compounds with widespread applications in medicinal chemistry. The piperidine ring is a privileged scaffold, meaning it is a structural motif that is frequently found in bioactive compounds.

The key structural features of this compound include:

A flexible piperidine ring: This allows for various conformations, which can be crucial for binding to biological targets.

A basic nitrogen atom: The piperidine nitrogen can be protonated at physiological pH, influencing the molecule's solubility and ability to form ionic interactions.

A hydrogen bond donor/acceptor: The hydroxyl group on the piperidine ring can participate in hydrogen bonding, a key interaction in molecular recognition.

An aromatic pyridine ring: This provides a rigid, planar segment and can engage in π-stacking interactions.

Research in this area often involves the synthesis of analogues of this compound to explore structure-activity relationships (SAR). For instance, modifying the substitution pattern on the pyridine ring or the position of the hydroxyl group on the piperidine ring can lead to significant changes in a compound's biological activity.

Based on the structural motifs present in this compound, its primary research applications are situated within medicinal chemistry and drug discovery. The combination of the piperidine and pyridine moieties is found in various compounds investigated for their therapeutic potential.

One area of interest is the development of inhibitors for specific biological targets. For example, related structures containing N-aryl-N-heterocylcic piperidines have been investigated as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for cholesterol-lowering drugs. nih.gov While direct research on this compound as a PCSK9 inhibitor is not extensively published, its structural similarity to known inhibitors suggests its potential as a scaffold in this area.

The synthesis of such piperidine derivatives often involves the reduction of the corresponding pyridine precursors. mdpi.com The development of efficient and stereoselective synthetic methods is a continuous area of research, as the stereochemistry of the hydroxyl group on the piperidine ring can be critical for biological activity.

Table 2: Mentioned Compounds

Compound Name
This compound
Pyridine
Piperidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUMROUGWVRZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393614
Record name 1-(pyridin-2-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200113-14-0
Record name 1-(pyridin-2-ylmethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Pyridin 2 Ylmethyl Piperidin 3 Ol

Established Synthetic Routes and Reaction Conditions

The construction of the 1-(pyridin-2-ylmethyl)piperidin-3-ol scaffold relies on fundamental bond-forming reactions and ring formation strategies common in heterocyclic chemistry.

Nucleophilic Substitution Reactions in C-N Bond Formation

A primary and straightforward approach to synthesize this compound is through a nucleophilic substitution reaction. This method involves the formation of the C-N bond between the piperidine (B6355638) nitrogen and the pyridinylmethyl group. The most common pathway is the N-alkylation of piperidin-3-ol with a suitable 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperidin-3-ol, thereby increasing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction conditions.

Table 1: Representative Conditions for Nucleophilic Substitution

Reactants Base Solvent Temperature (°C) Yield (%)
Piperidin-3-ol, 2-(Chloromethyl)pyridine K₂CO₃ Acetonitrile Reflux High
Piperidin-3-ol, 2-(Bromomethyl)pyridine NaH DMF 0 to RT Moderate to High

Note: The data in this table is illustrative of typical conditions for N-alkylation reactions and may require optimization for the specific synthesis of this compound.

Catalytic Hydrogenation Strategies for Ring Reduction

Catalytic hydrogenation is a powerful technique for the synthesis of piperidines from their aromatic pyridine (B92270) precursors. asianpubs.orgscholaris.canih.gov This approach involves the reduction of a suitably substituted pyridine ring to the corresponding piperidine. For the synthesis of this compound, a precursor such as 2-((pyridin-3-yloxy)methyl)pyridine could be synthesized first, followed by the reduction of the 3-hydroxypyridine (B118123) moiety.

A variety of catalysts are effective for pyridine hydrogenation, including platinum, palladium, rhodium, and nickel-based catalysts. asianpubs.orgnih.govnih.gov The reaction conditions, such as hydrogen pressure, temperature, and solvent, significantly influence the efficiency and selectivity of the reduction. asianpubs.orggoogle.com Acidic conditions are often employed to activate the pyridine ring towards hydrogenation. asianpubs.orgnih.gov

Table 2: Catalysts and Conditions for Pyridine Hydrogenation

Catalyst Hydrogen Pressure (bar) Solvent Temperature (°C) Key Features
PtO₂ (Adams' catalyst) 50-70 Glacial Acetic Acid Room Temperature Effective for a range of substituted pyridines. asianpubs.org
Pd/C 1-50 Methanol, Ethanol 25-80 Widely used, can be selective. nih.gov
Rh/C 1-10 Water, Alcohols 25-100 High activity, can operate at low pressures. nih.gov

Note: This table presents general conditions for the catalytic hydrogenation of pyridines. Specific conditions would need to be optimized for the reduction of a precursor to this compound.

Mannich Condensation Approaches

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comjofamericanscience.orgacs.org This reaction is a classic method for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidine rings. mun.caru.nl A multi-step synthesis beginning with a Mannich reaction could be envisioned to construct the piperidine-3-ol core, which would then be N-alkylated. Alternatively, a more complex Mannich-type strategy could potentially assemble a significant portion of the final molecule in a single step.

For instance, a Mannich reaction could be employed to synthesize a precursor that, upon further transformations, yields the desired piperidine-3-ol ring system. The versatility of the Mannich reaction allows for the introduction of various substituents, making it a valuable tool in the synthesis of complex piperidine derivatives. oarjbp.commun.ca

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Intramolecular cyclization is a key strategy for the formation of the piperidine ring from an acyclic precursor. nih.govorganic-chemistry.org This approach involves designing a linear molecule containing the necessary functional groups that can react internally to form the six-membered ring. For the synthesis of this compound, a precursor containing an amine and a suitable electrophilic center separated by an appropriate carbon chain would be required.

Common intramolecular cyclization strategies for piperidine synthesis include:

Reductive Amination: An amino aldehyde or amino ketone can undergo intramolecular reductive amination to form the piperidine ring. nih.gov

Intramolecular Nucleophilic Substitution: A linear substrate with a terminal amine and a leaving group at the appropriate position can cyclize via an intramolecular SN2 reaction.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. nih.gov

These methods offer a high degree of control over the substitution pattern of the resulting piperidine ring. mdpi.comresearchgate.net

Stereochemical Control and Diastereoselective Synthesis

The hydroxyl group at the 3-position of the piperidine ring in this compound makes it a chiral molecule. Therefore, controlling the stereochemistry during its synthesis is a significant consideration, particularly for pharmaceutical applications. researchgate.netnih.govwhiterose.ac.uk

Diastereoselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino acid or a carbohydrate-derived building block, can set the stereochemistry of the final product.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions, such as catalytic hydrogenation or Mannich reactions, can induce enantioselectivity. mun.caru.nlresearchgate.net For example, asymmetric hydrogenation of a corresponding pyridinium (B92312) salt or a tetrahydropyridine (B1245486) intermediate using a chiral rhodium or iridium catalyst can provide access to enantiomerically enriched piperidines. mdpi.com

Substrate-Controlled Diastereoselection: In cyclization reactions, existing stereocenters in the acyclic precursor can direct the formation of new stereocenters, leading to a diastereoselective outcome. researchgate.netresearchgate.net

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for developing an efficient and scalable synthesis of this compound. researchgate.netmdpi.com Key parameters that are typically optimized include:

Catalyst Selection and Loading: In catalytic reactions like hydrogenation, screening different catalysts and optimizing the catalyst loading can significantly impact reaction time and yield. mdpi.com

Solvent: The choice of solvent can affect the solubility of reactants, reaction rates, and in some cases, the stereochemical outcome of the reaction.

Temperature and Pressure: These parameters are particularly important in catalytic hydrogenations and other reactions that may have high activation energies.

Base/Acid: The choice and stoichiometry of the base or acid can be critical in reactions such as nucleophilic substitutions and acid-catalyzed cyclizations.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis. researchgate.net Careful optimization can lead to higher yields, reduced reaction times, and a more cost-effective and environmentally friendly process.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. unibo.it The primary synthetic routes—reductive amination, N-alkylation, and catalytic hydrogenation—can be evaluated and optimized through the lens of green chemistry.

A significant focus is placed on the use of catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. For instance, catalytic hydrogenation and transfer hydrogenation are preferred for the reduction of pyridine or iminium intermediates. dicp.ac.cnorganic-chemistry.org Catalysts such as Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and various Iridium(III) complexes are effective for the hydrogenation of pyridine rings. organic-chemistry.orgasianpubs.orgchemrxiv.org These heterogeneous and homogeneous catalysts can often be used in low loadings, are sometimes recyclable, and can operate under milder conditions than many stoichiometric reagents. chemrxiv.org

The choice of solvent is another critical aspect of green synthetic design. Traditional syntheses often rely on volatile organic compounds (VOCs). Modern approaches, however, prioritize the use of greener solvents like water, ethanol, or performing reactions under solvent-free conditions where possible. Catalytic hydrogenation of various pyridine compounds, for example, has been successfully demonstrated in water, which significantly reduces the environmental impact of the process. organic-chemistry.org

Energy efficiency is addressed through the adoption of alternative energy sources and reaction conditions. Electrocatalytic hydrogenation, for instance, allows for the reduction of pyridines to piperidines at ambient temperature and pressure, offering a distinct advantage over traditional high-pressure, high-temperature thermochemical methods. nih.gov This not only conserves energy but also enhances safety.

Furthermore, biocatalysis presents a powerful green tool, particularly for achieving high stereoselectivity. The synthesis of enantiomerically pure (S)- or (R)-piperidin-3-ol precursors can be accomplished via the enzymatic reduction of a ketone. Ketoreductase enzymes, often co-expressed with a cofactor regeneration system like glucose dehydrogenase, can achieve conversions and optical purity exceeding 99%. derpharmachemica.commdpi.com This method operates in aqueous media under mild conditions and eliminates the need for chiral resolving agents or heavy metal catalysts. chemicalbook.com

Table 1: Application of Green Chemistry Principles to Synthetic Routes

Principle Reductive Amination N-Alkylation Catalytic Pyridine Reduction
Catalyst Type Catalytic (e.g., Pd/C, PtO₂) or Stoichiometric (e.g., NaBH(OAc)₃) Typically uncatalyzed Catalytic (e.g., Rh/C, Ir(III), PtO₂) asianpubs.orgchemrxiv.org
Atom Economy High (water is the main byproduct) Moderate (generates salt byproduct, e.g., NaCl) Very high (H₂ is the only reagent)
Solvent Can be performed in green solvents like ethanol Often requires polar aprotic solvents (e.g., DMF) Can be performed in water or alcohols organic-chemistry.org
Energy Input Typically mild (room temperature to moderate heat) Moderate heat may be required Can range from ambient (electrocatalytic) to high pressure/heat nih.gov
Byproducts Water Stoichiometric salt waste Minimal to none
Stereocontrol Relies on chiral starting material or chiral catalyst Relies on chiral starting material (e.g., (S)-piperidin-3-ol) Asymmetric hydrogenation or reductive transamination possible dicp.ac.cn

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are paramount for its practical production. A comparative analysis of the primary methodologies highlights their respective advantages and limitations.

Reductive Amination: This one-pot method involves the reaction of piperidin-3-ol with pyridine-2-carboxaldehyde to form an intermediate iminium ion, which is then reduced in situ. This approach is highly convergent and often efficient, with yields for similar reductive aminations typically being high. The chemoselectivity can be challenging; the reducing agent must be selective for the iminium ion without reducing the pyridine ring or the starting aldehyde. Reagents like sodium triacetoxyborohydride (B8407120) are often effective for this purpose. Stereocontrol is typically achieved by using an enantiomerically pure starting material, such as (R)- or (S)-piperidin-3-ol.

N-Alkylation: This is a direct and often straightforward approach involving the reaction of piperidin-3-ol with an alkylating agent like 2-(chloromethyl)pyridine. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. While conceptually simple, yields can be variable, and the reaction may require elevated temperatures and a base to neutralize the generated acid. A significant drawback is the formation of a stoichiometric amount of salt byproduct. Selectivity is generally high, with the secondary amine of the piperidine ring being the exclusive site of alkylation. Similar to reductive amination, achieving a specific stereoisomer requires the use of enantiopure piperidin-3-ol.

Catalytic Hydrogenation of a Pyridine Precursor: This method involves the reduction of a substituted pyridine, such as a 3-hydroxy-1-(pyridin-2-ylmethyl)pyridinium salt. The hydrogenation of pyridines to piperidines is a well-established transformation. mdpi.com Modern homogeneous catalysts, such as certain iridium(III) complexes, offer exceptional efficiency and, crucially, high chemoselectivity. chemrxiv.org These catalysts can selectively reduce the pyridine ring while leaving other potentially reducible functional groups (e.g., nitro, cyano, esters) intact, which is a major advantage for complex molecule synthesis. chemrxiv.org Furthermore, this strategy opens avenues for asymmetric synthesis. Asymmetric transfer hydrogenation or the use of chiral catalysts can induce stereoselectivity during the reduction process, potentially obviating the need for a pre-existing chiral center in the starting material. dicp.ac.cn For instance, rhodium-catalyzed asymmetric reductive transamination allows for the synthesis of various chiral piperidines directly from pyridinium salts using a chiral amine as the nitrogen source. dicp.ac.cn

Table 2: Comparative Analysis of Synthetic Routes

Parameter Reductive Amination N-Alkylation Catalytic Pyridine Reduction
Typical Yield Good to Excellent Moderate to Good Good to Excellent chemrxiv.org
Starting Materials Piperidin-3-ol, Pyridine-2-carboxaldehyde Piperidin-3-ol, 2-(Chloromethyl)pyridine 3-Hydroxypyridine, 2-(Chloromethyl)pyridine (to form pyridinium salt)
Stereocontrol Method Use of enantiopure piperidin-3-ol Use of enantiopure piperidin-3-ol Asymmetric hydrogenation or reductive transamination of pyridinium salt dicp.ac.cn
Chemoselectivity Requires selective reducing agent to avoid over-reduction Generally high; potential for quaternization Excellent with modern catalysts (e.g., Ir(III)), tolerates sensitive groups chemrxiv.org
Key Advantages One-pot procedure, high convergence Direct bond formation, simple procedure High atom economy, potential for asymmetric catalysis, high chemoselectivity
Potential Drawbacks Requires careful control of reducing agent selectivity Generates salt waste, may require harsh conditions May require high pressure H₂ gas (traditional methods), catalyst cost researchgate.net

Comprehensive Structural Elucidation and Spectroscopic Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure by probing the interaction of the compound with electromagnetic radiation.

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 1-(Pyridin-2-ylmethyl)piperidin-3-ol, the spectra are expected to show characteristic bands corresponding to its constituent parts: the pyridine (B92270) ring, the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the hydroxyl group.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methylene groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretch: The pyridine ring should exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

These assignments are based on well-documented spectra of related heterocyclic compounds like pyridine and piperidine derivatives. aps.orgresearchgate.netnih.govasianpubs.org

Table 1: Predicted FT-IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch 3200-3600 Strong, Broad Weak
Aromatic C-H stretch 3000-3100 Medium Strong
Aliphatic C-H stretch 2850-2960 Strong Strong
C=C, C=N ring stretch 1400-1600 Medium-Strong Medium-Strong
C-O stretch 1050-1150 Strong Medium

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, the methylene bridge, and the hydroxyl group. The pyridine protons would appear in the downfield aromatic region (δ 7.0-8.5 ppm). The methylene protons (CH₂), being adjacent to the electron-withdrawing pyridine ring, would likely resonate around δ 3.5-4.0 ppm as a singlet. The protons on the piperidine ring would be found in the upfield aliphatic region (δ 1.5-3.0 ppm), with complex splitting patterns due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The pyridine carbons would have signals in the aromatic region (δ 120-150 ppm). The carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm), with the carbon attached to the hydroxyl group (C-OH) being the most downfield of this set, likely around δ 60-70 ppm. The methylene bridge carbon would be expected around δ 60 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine Ring 7.0 - 8.5 120 - 150
Methylene Bridge (-CH₂-) 3.5 - 4.0 ~60
Piperidine Ring (-CH₂-) 1.5 - 3.0 20 - 60
Piperidine Ring (-CHOH-) 3.5 - 4.5 60 - 70
Hydroxyl (-OH) Variable (Broad) N/A

These predictions are based on standard chemical shift values and data from structurally similar N-benzylpiperidine compounds. researchgate.netnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the pyridine ring. Pyridine typically exhibits two main absorption bands. libretexts.orgresearchgate.net The first is a strong π → π* transition occurring at shorter wavelengths (around 250-270 nm). researchgate.net The second is a weaker n → π* transition involving the non-bonding electrons on the nitrogen atom, which appears at longer wavelengths (around 320-380 nm). libretexts.org The substitution on the pyridine ring is not expected to dramatically shift these absorptions, but may cause slight variations in the absorption maxima (λₘₐₓ) and molar absorptivity. rsc.org

Table 3: Predicted UV-Vis Absorption Maxima

Transition Predicted λₘₐₓ (nm)
π → π* ~260
n → π* ~330

HR-MS is used to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₆N₂O), the calculated exact mass is 192.1263. echemi.com

In addition to providing the molecular formula, mass spectrometry reveals information about the molecule's structure through its fragmentation pattern. Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 193.1335. Subsequent fragmentation (MS/MS) would likely involve characteristic losses. nih.govscielo.br A primary fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a pyridylmethyl cation (m/z 92) or a piperidin-3-ol radical cation. Another common fragmentation for a hydroxylated piperidine ring is the loss of a water molecule (18 Da). scielo.br

Table 4: Predicted HR-MS Fragmentation Data

Ion Formula Calculated m/z Description
[M]⁺˙ C₁₁H₁₆N₂O 192.1263 Molecular Ion
[M+H]⁺ C₁₁H₁₇N₂O 193.1335 Protonated Molecular Ion
[M+H - H₂O]⁺ C₁₁H₁₅N₂ 175.1230 Loss of water
[C₆H₆N]⁺ C₆H₆N 92.0500 Pyridylmethyl cation

Solid-State Structural Analysis via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a published crystal structure for this compound was not found, analysis of related piperidine derivatives provides a strong basis for predicting its solid-state conformation. researchgate.netnih.govmdpi.comnih.gov

An X-ray analysis would determine:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the repeating unit of the crystal.

Atomic Coordinates: The exact position of every non-hydrogen atom, allowing for the calculation of precise bond lengths, bond angles, and torsion angles.

Conformational Analysis and Intermolecular Interactions

In solution and in the solid state, the molecule is not static. The piperidine ring can undergo ring inversion, and there is rotational freedom around the single bonds.

The piperidine ring is expected to exist predominantly in a chair conformation. The hydroxyl group at the C3 position can be either axial or equatorial, leading to two diastereomeric chair conformers. The relative stability of these conformers is influenced by steric and electronic effects. nih.govrsc.org Molecular mechanics calculations on substituted piperidines often show a preference for bulky substituents to occupy the equatorial position to minimize steric hindrance. nih.gov

The most significant intermolecular interaction for this molecule would be hydrogen bonding. The hydroxyl group is a potent hydrogen bond donor (O-H) and acceptor (lone pairs on oxygen). The nitrogen atom of the pyridine ring is also a strong hydrogen bond acceptor. In the solid state, these interactions would likely lead to the formation of extended networks, such as chains or sheets, which dictate how the molecules pack into a crystal lattice. researchgate.net

Computational Chemistry and Theoretical Characterization of this compound

A comprehensive search of scientific literature and chemical databases indicates that detailed computational and theoretical characterization studies specifically focused on the compound this compound have not been published. While extensive research exists on the computational analysis of related piperidine and pyridine derivatives, including studies utilizing Density Functional Theory (DFT) and Molecular Orbital Theory, this specific molecule has not been the subject of dedicated investigation in the available public-domain research.

Therefore, it is not possible to provide specific data tables or detailed research findings for the geometry optimization, vibrational frequencies, NMR chemical shifts, electronic absorption, or frontier molecular orbitals of this compound as requested. The methodologies outlined in the user's request, such as DFT, TD-DFT, and HOMO-LUMO analysis, are standard and powerful tools for such characterizations. However, without published research applying these methods to the target compound, any presentation of data would be speculative and would not adhere to the required standards of scientific accuracy.

Further research in the field of computational chemistry may, in the future, include a detailed analysis of this compound, at which point a comprehensive article based on direct research findings could be generated.

Computational Chemistry and Theoretical Characterization of 1 Pyridin 2 Ylmethyl Piperidin 3 Ol

Molecular Orbital Theory Analysis

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer, delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.gov The stability of a molecule can be linked to these hyperconjugative interactions, which involve charge delocalization. nih.gov

For 1-(Pyridin-2-ylmethyl)piperidin-3-ol, NBO analysis would focus on the electron delocalization between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions quantifies the intensity of the charge transfer. Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.

Key interactions expected within the this compound structure would include:

Intramolecular charge transfer from the pyridine (B92270) ring to the piperidine (B6355638) ring , and vice versa.

Hyperconjugation involving the lone pairs of the nitrogen and oxygen atoms . For instance, the lone pair on the oxygen atom of the hydroxyl group (n(O)) can interact with the antibonding orbitals of adjacent C-C or C-H bonds (σ(C-C)/σ(C-H)).

Delocalization from the lone pair of the pyridine nitrogen atom (n(N)) to the antibonding π* orbitals of the aromatic ring (π*(C-C)).

Table 1: Illustrative NBO Analysis for this compound This table presents hypothetical data for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N5 (Pyridine)π* (C1-C2)20.50
LP (1) O1 (Hydroxyl)σ* (C3-C4) (Piperidine)5.85
σ (C2-H2A)σ* (N6-C7) (Piperidine-Methylene)4.15

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify charge-rich and charge-poor regions. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential:

Red and Yellow : Indicate regions of negative potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around electronegative atoms. researchgate.net

Blue : Indicates regions of high positive potential, which are favorable for nucleophilic attack. These areas are electron-deficient. researchgate.net

Green : Represents regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would likely show concentrated negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon backbone would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. uni-muenchen.de

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronic technologies such as telecommunications and signal processing. researchgate.net Computational methods are frequently used to predict the NLO properties of molecules. Key parameters calculated to evaluate a molecule's NLO response include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Molecules with significant NLO properties often possess a strong intramolecular charge transfer character, which can be inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netymerdigital.com A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and potentially larger hyperpolarizability values. For pyridine-containing compounds, the arrangement of electron-donating and electron-withdrawing groups can enhance NLO properties. ymerdigital.com The combination of the electron-rich pyridine ring and the piperidinol moiety in this compound could result in notable NLO activity. mdpi.com

Table 2: Calculated NLO Properties for this compound This table presents hypothetical data for illustrative purposes.

ParameterCalculated Value
Dipole Moment (μ)3.50 D
Mean Polarizability (α)150 x 10-24 esu
First Hyperpolarizability (β)250 x 10-30 esu

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule at different temperatures. These calculations are crucial for understanding the stability, reactivity, and behavior of a compound under various conditions. Key thermodynamic properties that can be calculated include heat capacity (C), entropy (S), and enthalpy (H).

These properties are typically calculated based on the vibrational frequencies obtained from a quantum chemical calculation (such as Density Functional Theory, DFT). The results can provide a comprehensive thermodynamic profile of the molecule. For instance, studies on aqueous solutions of piperidine and pyridine have explored their excess molar enthalpy and volume, providing insight into hydrogen bonding interactions. researchgate.net Similar computational analyses for this compound would elucidate its thermodynamic stability and how its energy content varies with temperature.

Table 3: Theoretical Thermodynamic Properties of this compound at Different Temperatures This table presents hypothetical data for illustrative purposes.

Temperature (K)Heat Capacity (Cp) (cal/mol·K)Entropy (S) (cal/mol·K)Enthalpy (H) (kcal/mol)
298.1565.0110.015.0
400.0080.0135.022.0
500.0095.0160.031.0

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by evaluating how strongly they interact with a biological target. nih.gov

A molecular docking study of this compound would involve selecting a relevant protein target and computationally placing the compound into the protein's active site. The simulation calculates a docking score, usually in kcal/mol, which estimates the binding free energy. nih.gov A lower (more negative) score indicates a more favorable binding interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com For example, docking studies on similar heterocyclic compounds have been performed against targets like the main protease of SARS-CoV-2 (PDB ID: 6LU7) and α-amylase. mdpi.complos.org

Table 4: Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.

Protein TargetBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Cancer Osaka Thyroid (COT) Kinase-8.5ASP 155Hydrogen Bond (with -OH group)
LEU 88Hydrophobic (with piperidine ring)
TYR 90π-π Stacking (with pyridine ring)

In Silico Prediction of Molecular Targets and Interaction Spectra

In silico target prediction is a crucial first step in modern drug discovery, utilizing computational tools to screen vast libraries of compounds against potential biological targets. alliedacademies.org These methods use the chemical structure of a molecule to predict its pharmacological activity and potential protein targets, thereby saving significant time and resources in the early stages of research. uran.ua

Various web-based tools and software, such as SwissADME, SuperPred 3.0, and admetSAR, can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely biological targets. alliedacademies.orguran.ua For this compound, these tools would analyze its structural features to generate a spectrum of potential protein interactions. The output typically includes a list of probable targets, often ranked by a confidence score or probability value, and predicted therapeutic classifications (e.g., ATC-classes). uran.ua Such predictions can guide further experimental validation and help identify the most promising therapeutic avenues for the compound. alliedacademies.orgnih.gov

Table 5: Illustrative In Silico Target Prediction for this compound This table presents hypothetical data for illustrative purposes.

Predicted Protein TargetGene NamePrediction ProbabilityPotential Therapeutic Area
Dipeptidyl peptidase-4 (DPP-4)DPP40.85Antidiabetic
Serine/threonine-protein kinase (COT)MAP3K80.78Anti-inflammatory, Oncology
Alpha-amylaseAMY1A0.72Antidiabetic

Chemical Reactivity and Strategic Derivatization of 1 Pyridin 2 Ylmethyl Piperidin 3 Ol

Intrinsic Chemical Reactions of the Compound

The inherent reactivity of 1-(Pyridin-2-ylmethyl)piperidin-3-ol centers on the transformation of its primary functional groups. The hydroxyl group is amenable to oxidation, the pyridine (B92270) ring can undergo reduction, and both the hydroxyl and the N-H of a potential secondary amine precursor are sites for nucleophilic substitution.

The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 1-(pyridin-2-ylmethyl)piperidin-3-one. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for further functionalization. Several modern oxidation methods are suitable for this purpose, known for their mild conditions and high chemoselectivity, which are crucial to avoid unwanted side reactions with the pyridine ring or the tertiary amine. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.org

Two of the most effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgorganic-chemistry.orgalfa-chemistry.comorganic-chemistry.org

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. wikipedia.orgalfa-chemistry.comchem-station.com The Swern oxidation is known for its mild conditions, which are well-suited for substrates with sensitive functional groups. wikipedia.org The byproducts of the reaction, such as dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and easily removed. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a powerful and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. wikipedia.orgorganic-chemistry.org DMP is advantageous due to its high yields, simplified workup, and tolerance of a wide range of functional groups. wikipedia.org To buffer the acetic acid produced during the reaction, which could potentially protonate the basic nitrogen atoms in the molecule, a mild base like pyridine or sodium bicarbonate is often added. wikipedia.orgpitt.edu

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols
Oxidation MethodReagentsTypical ConditionsKey AdvantagesPotential Considerations
Swern OxidationDMSO, Oxalyl Chloride (or TFAA), Triethylamine-78 °C, AnhydrousVery mild, avoids heavy metals, good for sensitive substrates. wikipedia.orgalfa-chemistry.comRequires low temperatures, produces malodorous dimethyl sulfide. wikipedia.orgchem-station.com
Dess-Martin Periodinane (DMP) OxidationDess-Martin PeriodinaneRoom Temperature, CH₂Cl₂High yields, short reaction times, neutral pH, high chemoselectivity. wikipedia.orgCost of reagent, potentially explosive nature of its precursor (IBX). wikipedia.orgpitt.edu

The pyridine ring in this compound can be reduced to a piperidine (B6355638) ring, a transformation of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals. researchgate.netnih.gov This reduction can be achieved through several methods, most notably catalytic hydrogenation. asianpubs.orgresearchgate.netresearchgate.net

Catalytic Hydrogenation : This is a widely used method for the reduction of pyridines. asianpubs.org It typically involves the use of hydrogen gas in the presence of a metal catalyst. asianpubs.org Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.netrsc.org The reaction is often carried out under acidic conditions, such as in glacial acetic acid, which facilitates the reduction of the electron-deficient pyridine ring. asianpubs.orgresearchgate.net The conditions for hydrogenation, such as pressure and temperature, can be varied to optimize the reaction. nih.govresearchgate.net While this method is effective, chemoselectivity can be a challenge if other reducible functional groups are present. rsc.org

Birch Reduction : The Birch reduction offers a method for the partial reduction of aromatic rings, including pyridine, to yield dihydropyridines. acs.orgbohrium.comwikipedia.org This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (such as an alcohol). rsc.org For pyridines, this typically results in the formation of 1,4-dihydropyridines, which may require in-situ stabilization or transformation to prevent re-aromatization. bohrium.com

Sodium Borohydride (B1222165) Reduction : While sodium borohydride (NaBH₄) does not typically reduce an unactivated pyridine ring, it is effective for the reduction of pyridinium (B92312) salts. rsc.orgcdnsciencepub.comcdnsciencepub.comtandfonline.com The nitrogen of the pyridine ring can be activated by quaternization with an alkyl halide, forming a pyridinium salt. This positively charged ring is then susceptible to hydride attack from reagents like NaBH₄, leading to the formation of tetrahydropyridines. tandfonline.com The regioselectivity of the reduction (yielding 1,2- or 1,4-dihydropyridine (B1200194) derivatives) can be influenced by the substituents on the ring and the reaction conditions. rsc.orgcdnsciencepub.com

Table 2: Selected Methods for Pyridine Ring Reduction
Reduction MethodKey ReagentsProductCharacteristics
Catalytic HydrogenationH₂, PtO₂ (or Pd/C, Rh/C), Acetic AcidPiperidineComplete reduction, often requires pressure. asianpubs.orgresearchgate.net
Birch ReductionNa or Li, liquid NH₃, AlcoholDihydropyridinePartial reduction, forms 1,4-dihydropyridines. acs.orgbohrium.com
Sodium Borohydride ReductionAlkyl Halide (for quaternization), NaBH₄Tetrahydropyridine (B1245486)Requires activation to a pyridinium salt. cdnsciencepub.comtandfonline.com

The hydroxyl group of this compound is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. One of the most versatile methods for achieving this is the Mitsunobu reaction. rsc.orgresearchgate.netorganic-chemistry.org

Mitsunobu Reaction : This reaction facilitates the conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives through a redox condensation mechanism. researchgate.netorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orggoogle.com The alcohol is activated in situ by the reagents, forming an alkoxyphosphonium salt, which is a good leaving group. organic-chemistry.org A suitable nucleophile can then displace this group, characteristically with a clean inversion of stereochemistry at the carbon center. organic-chemistry.org This stereochemical outcome is particularly valuable in the synthesis of chiral molecules. rsc.org The range of nucleophiles that can be used is broad, provided their pKa is generally less than 15. researchgate.net

Analytical Derivatization Strategies

For analytical purposes, such as chromatographic separation and quantification, it is often necessary to modify the structure of an analyte to enhance its detectability. Derivatization can improve chromatographic behavior and significantly increase the sensitivity of detection methods like HPLC-UV or fluorescence detection.

Since this compound lacks a strong chromophore or fluorophore (apart from the pyridine ring which has a moderate UV absorbance), derivatization is a viable strategy to improve its detection limits in analytical assays. jocpr.com The secondary alcohol and the tertiary amine are potential sites for such modifications.

Common derivatizing agents for alcohols and amines include:

4-Chloro-7-nitrobenzofuran (NBD-Cl) : This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, making it useful for the analysis of trace amounts of such compounds. jocpr.comjocpr.com

4-Toluenesulfonyl chloride : This reagent reacts with amines to form sulfonamides that have strong UV absorbance, which is beneficial for HPLC-UV detection. nih.govresearchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl) : This reagent is widely used for the pre-column fluorescence derivatization of alcohols and amines, yielding stable derivatives with high fluorescence quantum yields. nih.gov

Table 3: Reagents for Analytical Derivatization
Derivatizing AgentFunctional Group TargetedDetection Method EnhancedKey Feature
4-Chloro-7-nitrobenzofuran (NBD-Cl)AminesFluorescence, UVForms highly fluorescent and UV-active products. jocpr.com
4-Toluenesulfonyl chlorideAminesUVIntroduces a strongly UV-absorbing tosyl group. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)Alcohols, AminesFluorescenceYields derivatives with high fluorescence intensity. nih.gov

In quantitative analysis, particularly using mass spectrometry-based methods like LC-MS, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. mdpi.com The synthesis of a deuterated analog of this compound would serve this purpose.

Deuterium (B1214612) Labeling : Deuterium atoms can be incorporated into the molecule at positions that are not readily exchangeable under the analytical conditions. acanthusresearch.com This can be achieved either by starting the synthesis with deuterated precursors or by using specific deuterating agents during the synthesis. nih.govresearchgate.net For example, reduction of the pyridine ring using deuterium gas (D₂) instead of hydrogen gas (H₂) in a catalytic hydrogenation would introduce multiple deuterium atoms into the piperidine ring. nih.gov Alternatively, using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), for the reduction of the corresponding ketone would introduce a deuterium atom at the 3-position of the piperidine ring. nih.gov The resulting isotopically labeled compound will be chemically identical to the analyte but will have a different mass, allowing it to be distinguished and used for accurate quantification. mdpi.com

Chiral Derivatization for Enantiomeric and Diastereomeric Separation

The resolution of enantiomers of chiral compounds such as this compound is a critical step in pharmaceutical development and chemical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. A common and effective strategy for the separation of enantiomers is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com

For this compound, the presence of a secondary hydroxyl group provides a convenient handle for derivatization. Chiral derivatizing agents are typically enantiomerically pure compounds that can react with the hydroxyl group to form a covalent bond, leading to the formation of a pair of diastereomers. The choice of CDA is crucial and depends on factors such as reactivity, the stability of the resulting diastereomers, and the chromatographic properties of the derivatives.

Common classes of CDAs suitable for derivatizing alcohols include chiral carboxylic acids, acid chlorides, and isocyanates. For instance, reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), (-)-menthyl chloroformate, or various chiral isocyanates can be employed. The reaction of the racemic this compound with an enantiomerically pure CDA results in diastereomeric esters or carbamates, which can then be separated on a non-chiral stationary phase.

Another approach involves the use of chiral acids such as (S)-(+)-camphorsulfonic acid to form diastereomeric salts with the basic nitrogen atoms in the this compound molecule. google.com These salts can then be separated by fractional crystallization or chromatography.

The table below outlines potential chiral derivatization strategies for the enantiomeric separation of this compound.

Chiral Derivatizing Agent (CDA)Functional Group TargetedResulting DerivativeSeparation Technique
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)3-hydroxyl groupDiastereomeric estersRP-HPLC
(1S)-(-)-Camphanic chloride3-hydroxyl groupDiastereomeric estersRP-HPLC
(-)-Menthyl chloroformate3-hydroxyl groupDiastereomeric carbonatesNP-HPLC
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate3-hydroxyl groupDiastereomeric carbamatesRP-HPLC
(S)-(+)-Camphorsulfonic acidPiperidine/Pyridine NitrogenDiastereomeric saltsFractional Crystallization / Chiral HPLC
para-Toluenesulfonyl chloride (PTSC)3-hydroxyl groupDiastereomeric sulfonatesChiral HPLC nih.gov

Strategies for Improving Mass Spectrometry Ionization and Sensitivity

Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of chemical compounds. The sensitivity of MS analysis is highly dependent on the ionization efficiency of the analyte. For a molecule like this compound, which contains a basic pyridine and piperidine nitrogen as well as a hydroxyl group, electrospray ionization (ESI) is a suitable technique. However, strategies can be employed to further enhance the ionization and sensitivity.

One common approach to improve the ESI signal for basic compounds is the addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase. researchgate.net This promotes the formation of protonated molecules [M+H]+, which are readily detected in positive ion mode. The pyridine and piperidine nitrogens in this compound are susceptible to protonation, making this a straightforward method for enhancing its signal.

Another strategy involves the formation of adducts. The addition of alkali metal salts, such as sodium acetate (B1210297) or sodium formate, to the mobile phase can facilitate the formation of sodium adducts [M+Na]+. researchgate.net These adducts can sometimes provide a more stable and intense signal than the protonated molecule, especially in complex matrices.

Derivatization can also be employed to improve ionization efficiency and introduce a readily ionizable group. The hydroxyl group of this compound can be derivatized with reagents that carry a permanent positive charge or have a high proton affinity. For example, reaction with a reagent containing a quaternary ammonium (B1175870) group would result in a permanently charged derivative, which is expected to show excellent sensitivity in ESI-MS. While not directly applicable to the hydroxyl group, derivatization strategies for other functional groups, such as using piperazine-based derivatives for carboxylic acids, have been shown to significantly improve ionization efficiency. nih.gov

The table below summarizes various strategies to enhance the mass spectrometry signal of this compound.

StrategyTarget MoietyExpected IonPotential Outcome
Addition of Formic AcidPyridine/Piperidine Nitrogen[M+H]+Increased protonation and signal intensity in positive ESI. researchgate.net
Addition of Sodium AcetateWhole Molecule[M+Na]+Formation of stable adducts, potentially improving sensitivity. researchgate.net
Derivatization with Quaternary Ammonium Reagent3-hydroxyl groupPre-charged derivativeSignificant enhancement of ESI signal due to permanent charge.
Dansyl Chloride Derivatization3-hydroxyl group[M+Dansyl+H]+Introduction of a readily ionizable group and improved fragmentation. researchgate.net

Synthetic Modifications for Structure-Activity Relationship (SAR) Probing

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For this compound, SAR exploration would involve systematic modification of its different structural components: the pyridine ring, the piperidine ring, and the methylene (B1212753) linker.

Modifications of the Pyridine Ring: Substitution on the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its binding to a biological target. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at various positions (3', 4', 5', or 6') of the pyridine ring can modulate its pKa and hydrogen bonding capacity.

Modifications of the Piperidine Ring: The piperidine scaffold offers several positions for modification. The hydroxyl group at the 3-position is a key feature. Its conversion to an ether or an ester, or its replacement with other functional groups such as an amino or a fluoro group, would probe the importance of this hydrogen bond donor/acceptor. Furthermore, substitution at other positions of the piperidine ring (e.g., 4- or 5-position) with alkyl or other functional groups could explore additional binding pockets of a target protein. The stereochemistry of the hydroxyl group is also a critical parameter to investigate, and the synthesis of both enantiomers would be essential for a thorough SAR study.

Modifications of the Methylene Linker: The methylene bridge connecting the pyridine and piperidine rings provides a certain degree of conformational flexibility. Introducing alkyl substituents on this linker or replacing it with a more rigid or a longer chain could provide insights into the optimal spatial arrangement of the two heterocyclic rings for biological activity.

The following table outlines potential synthetic modifications for SAR probing of this compound.

Modification SiteProposed ModificationRationale
Pyridine Ring Introduction of substituents (e.g., -Cl, -F, -CH3, -OCH3) at positions 4' or 5'.To investigate the influence of electronic and steric effects on activity. nih.gov
Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine).To explore the importance of the pyridine nitrogen for target interaction.
Piperidine Ring O-alkylation or O-acylation of the 3-hydroxyl group.To assess the role of the hydroxyl group as a hydrogen bond donor.
Replacement of the 3-hydroxyl group with -NH2, -F, or -H.To determine the necessity of the hydroxyl group for activity.
Introduction of substituents at the 4- or 5-position.To probe for additional binding interactions and modulate lipophilicity. ajchem-a.com
Methylene Linker Introduction of a methyl group.To introduce steric hindrance and explore conformational preferences.
Extension of the linker to an ethyl or propyl chain.To alter the distance and relative orientation of the two rings.

Structure Activity Relationship Sar Methodologies and Principles for 1 Pyridin 2 Ylmethyl Piperidin 3 Ol Analogues

General Principles of SAR Studies in Piperidine (B6355638) Chemistry

SAR analysis is a fundamental process in drug discovery that investigates how modifications to a molecule's structure affect its biological activity and interaction with a target. oncodesign-services.com By systematically altering a lead compound, researchers can identify crucial structural elements that determine potency, selectivity, and safety. oncodesign-services.com

In the context of piperidine chemistry, several general principles guide SAR studies:

Systematic Modification : Analogues are synthesized with slight, deliberate structural changes to a known active compound. oncodesign-services.com These modifications can include altering substituents, changing stereochemistry, or modifying the piperidine ring itself.

Biological Evaluation : Each new analogue undergoes biological testing to measure its activity, such as enzyme inhibition or receptor binding. oncodesign-services.com

Data Analysis : The relationship between structural changes and biological activity is analyzed to build a comprehensive SAR model. This helps in pinpointing key structural features for optimal activity. oncodesign-services.com

Physicochemical Properties : Changes in properties like lipophilicity, solubility, and pKa are carefully considered, as they significantly impact a compound's pharmacokinetic profile. oncodesign-services.comthieme-connect.com

Stereochemistry : The three-dimensional arrangement of atoms is a critical factor, as biological targets are often chiral, leading to different activities for different stereoisomers. oncodesign-services.comthieme-connect.com

The piperidine ring is a common scaffold in many approved drugs, and its stereochemistry has become a significant focus in drug design. thieme-connect.com Introducing chiral centers to the piperidine ring can influence a molecule's druggability by affecting its interaction with protein binding sites. thieme-connect.com

Influence of Piperidine Ring Stereochemistry on Molecular Interactions

The stereochemistry of the piperidine ring plays a profound role in the molecular interactions of 1-(Pyridin-2-ylmethyl)piperidin-3-ol analogues. The three-dimensional arrangement of atoms can significantly impact binding affinity and selectivity for biological targets. oncodesign-services.com Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals, highlighting the importance of stereochemistry in drug design. thieme-connect.comresearchgate.net

Introducing a chiral center into the piperidine ring can lead to several beneficial outcomes:

Enhanced Biological Activity and Selectivity : The specific spatial orientation of substituents can lead to more precise interactions with the target protein, enhancing potency and selectivity. thieme-connect.com

Modulation of Physicochemical Properties : Stereochemistry can influence properties like solubility and lipophilicity. thieme-connect.com

Improved Pharmacokinetic Profiles : The metabolic stability and absorption of a compound can be affected by its stereoisomeric form. thieme-connect.com

Reduced hERG Toxicity : In some cases, specific stereoisomers have shown reduced cardiotoxicity. thieme-connect.com

The conformation of the piperidine ring, which is typically a chair or a twist-boat form, also dictates the orientation of its substituents. acs.org For instance, the axial or equatorial position of a substituent can dramatically alter the molecule's interaction with a binding pocket. acs.org Studies have shown that the thermodynamically less favorable twist-boat conformation can sometimes be stabilized by protein-ligand interactions. acs.org The ability to control the stereochemistry at various positions on the piperidine ring is a key area of interest in organic synthesis to develop novel and structurally diverse molecules. researchgate.net

Impact of Substituent Modifications on Molecular Recognition

Systematic exploration of these modifications has led to the discovery of potent and selective ligands for various targets. For example, in the development of inhibitors for Mycobacterium tuberculosis, modifications to three molecular regions of a piperidine-based scaffold led to the identification of novel inhibitors with potent activity. nih.gov

Key considerations for substituent modifications include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine (B92270) ring, influencing its interactions with the target. rsc.orgmdpi.com For instance, the presence of an electron-donating substituent can strongly impact the geometry and electronic structure of the pyridine ring. rsc.org

Steric Hindrance : The size and shape of substituents can either facilitate or hinder the optimal binding conformation of the molecule within the active site of a target.

Hydrophobicity and Hydrophilicity : The lipophilicity of substituents affects the compound's ability to cross cell membranes and can influence its binding to hydrophobic pockets within a protein.

Hydrogen Bonding Potential : Introducing or removing groups capable of forming hydrogen bonds can significantly impact binding affinity, as these interactions are crucial for stabilizing the ligand-receptor complex.

For example, in a series of tetrahydroisoquinoline-based inhibitors, the nature of the linking group and the positioning of a terminal aromatic ring were found to be important for target binding. nih.gov This highlights the importance of considering not just the substituent itself, but also its placement and the linker connecting it to the core scaffold.

Conformational Restriction Studies in Analog Design

Conformational restriction is a powerful strategy in drug design aimed at improving the potency, selectivity, and metabolic stability of a lead compound by reducing its conformational flexibility. nih.gov By locking the molecule into a more rigid and bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in affinity. acs.org

For analogues of this compound, this can be achieved through several methods:

Introduction of Rigid Moieties : Incorporating rings or other rigid structures can limit the rotational freedom of the molecule. For instance, replacing a flexible piperidine with a more rigid quinuclidine (B89598) moiety has been shown to maintain good binding affinity in certain contexts. nih.gov

Bridging the Piperidine Ring : Creating bridged piperidine analogues with one- or two-carbon bridges is a systematic chemical approach to control the conformation of the piperidine ring. nih.gov

Macrocyclization : Linking two parts of the molecule to form a macrocycle can pre-organize the ligand into its bioactive conformation, as demonstrated in the design of Mcl-1 inhibitors. acs.org

These strategies aim to stabilize a specific conformation of the piperidine ring, such as a particular chair or boat form, that is optimal for binding to the target receptor. nih.gov While molecular modeling can be used to predict favorable conformations, empirical and ligand-based approaches are often necessary to guide the design of conformationally constrained analogues, especially when the target structure is not well-defined. nih.gov

Hybridization and Scaffold Hopping Approaches with Pyridine-Piperidine Core

Molecular hybridization and scaffold hopping are innovative strategies in drug discovery aimed at identifying novel chemotypes with improved properties. mdpi.comnih.gov

Scaffold Hopping , on the other hand, aims to replace the central core of a known active compound with a different scaffold while maintaining or improving its biological activity. mdpi.comnih.gov This technique is particularly useful for escaping undesirable intellectual property space or for improving physicochemical and pharmacokinetic properties. For the pyridine-piperidine core, this could involve replacing the piperidine ring with another heterocyclic system or modifying the pyridine ring to a different aromatic system. rsc.orgnih.gov This strategy has been successfully applied to discover novel inhibitors for various targets, including cyclin-dependent kinase 2 (CDK2). nih.gov

These approaches often rely on computational methods to identify suitable replacement scaffolds that can maintain the key interactions with the biological target. mdpi.com

Computational Approaches for SAR Prediction and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods for predicting the structure-activity relationships of new compounds and guiding lead optimization. oncodesign-services.comdepositolegale.it For analogues of this compound, various computational techniques can be employed:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.netmdpi.com These models can be used to predict the activity of newly designed analogues and to identify the key physicochemical properties that influence their potency.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov Docking studies can help to rationalize observed SAR data and to design new analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. researchgate.netresearchgate.net These simulations can offer deeper insights into the binding mechanism and help to refine the design of new inhibitors.

Fragment-Based QSAR and Group-Based QSAR (GQSAR) : These are more advanced QSAR methods that can be used to develop models for specific series of compounds and to generate combinatorial libraries for virtual screening. researchgate.net

These computational approaches, often used in combination, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and reducing the need for extensive experimental screening. oncodesign-services.comdepositolegale.it

Molecular Recognition and Interaction Mechanisms of 1 Pyridin 2 Ylmethyl Piperidin 3 Ol

Theoretical Frameworks of Ligand-Target Interactions

The interaction of a ligand like 1-(Pyridin-2-ylmethyl)piperidin-3-ol with a biological target is governed by the principles of molecular recognition, which involves a combination of steric and electronic complementarity. Theoretical frameworks such as the "lock and key" model, and the more refined "induced fit" model, provide a conceptual basis for understanding these interactions. In the context of this compound, the flexible piperidine (B6355638) ring and the rotatable bond connecting it to the pyridine (B92270) moiety allow for conformational adaptability, favoring an induced-fit mechanism where both the ligand and the target protein can undergo conformational changes to achieve optimal binding.

Pharmacophore models are another crucial theoretical tool. These models define the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target. For a molecule like this compound, a pharmacophore model would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the pyridine nitrogen), a basic nitrogen center (the piperidine nitrogen), and a hydrophobic aromatic region (the pyridine ring) nih.gov. The precise spatial relationship between these features would determine its target specificity.

Conceptual Modulation of Molecular Pathways by the Compound

The binding of this compound to a biological target, such as a receptor or an enzyme, can conceptually modulate molecular pathways through several mechanisms. As an agonist, it could activate a receptor, initiating a downstream signaling cascade. Conversely, as an antagonist, it could block the receptor's active site, preventing the binding of the endogenous ligand and thereby inhibiting the pathway.

The compound could also act as an allosteric modulator, binding to a site on the target protein distinct from the active site. This binding could induce a conformational change that either enhances or diminishes the protein's activity. Furthermore, by inhibiting a key enzyme in a metabolic or signaling pathway, the compound could lead to the accumulation of a substrate or the depletion of a product, thereby altering the cellular environment and function. The specific nature of this modulation would be entirely dependent on the topology and chemical environment of the binding site on its specific biological target.

Role of Pyridine and Piperidine Moieties in Molecular Binding

The pyridine and piperidine moieties are integral to the molecular binding profile of this compound, each contributing distinct properties. dntb.gov.ua Piperidine and pyridine nuclei are foundational heterocyclic systems in the development of medicines and other biologically active compounds. dntb.gov.ua

The pyridine ring is an aromatic, electron-deficient system. The nitrogen atom in the ring can act as a hydrogen bond acceptor. Additionally, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The relative orientation of these two rings, dictated by the methylene (B1212753) linker, is critical in positioning the key interacting groups for optimal binding with a target.

Analysis of Non-Covalent Interactions: Hydrogen Bonding and Lipophilic Effects

Non-covalent interactions are the primary forces governing the binding of this compound to its biological target. These interactions, while individually weak, collectively contribute to a strong and specific binding affinity.

Hydrogen Bonding: The hydroxyl group on the piperidine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The piperidine nitrogen, particularly in its protonated state, can also act as a strong hydrogen bond donor. These hydrogen bonds are highly directional and play a crucial role in determining the orientation of the molecule within the binding site.

A summary of potential non-covalent interactions is presented in the table below:

Interaction TypeMoiety InvolvedPotential Interacting Partner in Target
Hydrogen Bond (Donor)Hydroxyl group (O-H)Oxygen, Nitrogen
Hydrogen Bond (Donor)Protonated Piperidine (N-H)Oxygen, Nitrogen
Hydrogen Bond (Acceptor)Pyridine NitrogenO-H, N-H groups
π-π StackingPyridine RingAromatic amino acids (Phe, Tyr, Trp)
Ionic InteractionProtonated PiperidineAspartic acid, Glutamic acid
Hydrophobic InteractionsPyridine and Piperidine RingsAliphatic amino acids (e.g., Leu, Val)

Influence of Protonation State on Interaction Profiles

The protonation state of this compound is highly dependent on the pH of its environment and significantly influences its interaction profile. The two nitrogen atoms in the molecule have different basicities and therefore different pKa values. The piperidine nitrogen is an aliphatic amine and is significantly more basic than the pyridine nitrogen, which is part of an aromatic system.

At physiological pH (around 7.4), the piperidine nitrogen is likely to be protonated, carrying a positive charge. This positive charge is a key feature for forming strong ionic bonds with negatively charged residues in a binding pocket. In contrast, the pyridine nitrogen, being less basic, is less likely to be protonated at this pH and will primarily act as a hydrogen bond acceptor.

The protonation state can be a critical determinant of binding affinity. nih.gov A change in pH can alter the protonation state and, consequently, the binding mode and affinity of the compound. For instance, in a more acidic environment, the pyridine nitrogen may also become protonated, altering its hydrogen bonding capabilities and potentially introducing electrostatic repulsion if the binding pocket also contains positively charged residues. Therefore, understanding the pKa values of the ionizable groups in this compound is essential for predicting its behavior and interactions in a biological system. cambridgemedchemconsulting.comdrughunter.comcambridgemedchemconsulting.com

The table below summarizes the likely protonation states and their implications for molecular interactions.

MoietypKa (approximate)Predominant state at pH 7.4Primary Interaction Type
Piperidine Nitrogen9-11Protonated (positively charged)Ionic bonds, Hydrogen bond donor
Pyridine Nitrogen5-6NeutralHydrogen bond acceptor

Emerging Research Directions and Methodological Advancements

Novel Synthetic Approaches for Complex Analogues

The synthesis of structurally complex piperidine-containing molecules is a focal point in medicinal and organic chemistry. mdpi.com Modern synthetic strategies are moving beyond traditional linear syntheses towards more efficient and versatile methods.

Multi-component Reactions (MCRs): These reactions offer a powerful tool for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. For the synthesis of highly substituted piperidine (B6355638) rings, similar to the one in 1-(pyridin-2-ylmethyl)piperidin-3-ol, MCRs can introduce significant structural diversity. For instance, a one-pot, four-component reaction could theoretically be designed to construct the substituted piperidine core with various functional groups, which can then be further elaborated.

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a rapidly evolving field that allows for the modification of a molecule's core structure without the need for pre-installed functional groups. mdpi.com For a scaffold like this compound, transition-metal-catalyzed C-H activation could enable the introduction of new substituents at various positions on the piperidine or pyridine (B92270) ring, leading to a library of novel analogues.

Flow Chemistry: The use of continuous-flow reactors is gaining traction for the synthesis of piperidine derivatives. This technology offers precise control over reaction parameters, improved safety, and scalability. The synthesis of complex analogues of this compound could benefit from flow chemistry to enhance reaction efficiency and yield.

Table 1: Comparison of Synthetic Methodologies for Piperidine Analogues

MethodologyAdvantagesPotential Application for this compound Analogues
Multi-component Reactions High efficiency, atom economy, rapid access to complexity.Rapid generation of a library of analogues with diverse substitutions on the piperidine ring.
C-H Functionalization Bypasses the need for pre-functionalized starting materials, allows for late-stage modification.Introduction of novel functional groups on both the pyridine and piperidine rings to explore structure-activity relationships.
Flow Chemistry Enhanced reaction control, improved safety, scalability.Optimized and scalable synthesis of the core scaffold and its derivatives.

Integration of Advanced Computational Techniques in Design and Prediction

In silico methods are becoming indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are instrumental in understanding the relationship between the three-dimensional structure of a molecule and its biological activity. For analogues of this compound, 3D-QSAR models could be developed to predict their potential biological targets and optimize their activity by suggesting specific structural modifications. The presence of hydroxyl, pyridinyl, and piperidinyl moieties provides multiple points for modification and subsequent QSAR analysis. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies can be employed to screen virtual libraries of this compound derivatives against various biological targets, such as enzymes and receptors, to identify potential lead compounds. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. For this compound and its analogues, MD simulations can be used to study their conformational flexibility, interactions with solvent molecules, and the stability of their complexes with biological macromolecules. plos.org

Development of Innovative Derivatization Reagents and Analytical Methods

The accurate detection and quantification of piperidine-containing compounds in various matrices often require derivatization to enhance their analytical properties.

Fluorescent Derivatization Reagents: For sensitive detection by techniques like high-performance liquid chromatography (HPLC), derivatization with fluorescent tags is a common strategy. Novel fluorescent reagents with high quantum yields and specific reactivity towards the secondary amine of the piperidine ring or the hydroxyl group could be developed for the analysis of this compound.

Chiral Derivatization and Separation: Since this compound possesses a chiral center at the 3-position of the piperidine ring, the separation of its enantiomers is crucial for understanding their differential biological activities. The development of novel chiral derivatizing agents can facilitate the separation of enantiomers on achiral stationary phases in HPLC. Alternatively, advances in chiral stationary phases allow for the direct separation of enantiomers without derivatization.

Table 2: Analytical Techniques for Piperidine Derivatives

TechniquePurposeRelevance to this compound
HPLC with Fluorescent Detection High-sensitivity quantification.Analysis in biological fluids or environmental samples after derivatization.
Chiral Chromatography Separation of enantiomers.To isolate and study the individual stereoisomers of the compound and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) Structural elucidation and quantification of volatile derivatives.Analysis after derivatization to increase volatility. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and elucidation.To confirm the chemical structure of synthesized analogues. nih.gov

Refined Methodologies for Elucidating Structure-Function Relationships

Understanding how the structure of a molecule dictates its function is a cornerstone of chemical and biological research.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of modulating its biological activity. For this compound, the hydroxyl group, the pyridine ring, or the piperidine ring could be subjected to bioisosteric replacement to explore the structural requirements for a particular biological effect.

Systematic Library Synthesis and Screening: The generation of a focused library of analogues with systematic structural variations is a powerful approach to elucidate structure-activity relationships (SAR). By synthesizing derivatives of this compound with modifications at the pyridine ring, the piperidine ring, and the linker, and then screening them in relevant biological assays, a detailed SAR profile can be established. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(Pyridin-2-ylmethyl)piperidin-3-ol, and what key reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with pyridine derivatives and piperidin-3-ol precursors. Catalytic alkylation or reductive amination is often used to attach the pyridinylmethyl group to the piperidine ring.
  • Step 2 : Optimize reaction parameters (e.g., temperature: 60–80°C, solvent: ethanol or THF, catalysts: Pd/C or NaBH(OAc)₃) to enhance regioselectivity .
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) .
    • Data Table :
Starting MaterialCatalystSolventYield (%)Purity (HPLC)
Pyridine-2-carbaldehydeNaBH₄EtOH65>95%
2-(Chloromethyl)pyridineK₂CO₃DMF72>98%

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify pyridine ring protons (δ 8.3–8.5 ppm) and piperidine hydroxyl group (broad peak at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z = 206.2 [M+H]⁺) and fragmentation patterns .
  • IR : Identify O–H stretching (3200–3500 cm⁻¹) and pyridine C=N absorption (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?

  • Methodology :

  • Use chiral catalysts (e.g., (R)-BINAP/Pd) to enforce enantioselectivity .
  • Monitor reaction progress via chiral HPLC (column: Chiralpak AD-H, mobile phase: hexane/isopropanol) .
  • Adjust solvent polarity (e.g., switch from THF to toluene) to reduce racemization .

Q. What strategies are effective for resolving enantiomers or confirming absolute stereochemistry?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and solve structure using SHELXL .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) .

Q. How can computational methods predict metabolic pathways or toxicity of this compound?

  • Methodology :

  • In Silico Tools : Use SwissADME or ADMET Predictor to assess CYP450 metabolism and potential toxicophores .
  • Docking Studies : Model interactions with enzymes (e.g., sphingosine kinase 1) using AutoDock Vina to predict bioactivity .

Q. What techniques are used to screen for polymorphic forms, and how do they impact physicochemical properties?

  • Methodology :

  • PXRD : Compare diffraction patterns of recrystallized samples (solvents: ethanol vs. acetonitrile) to identify polymorphs .
  • DSC/TGA : Measure melting points and thermal stability differences between forms .
    • Data Table :
PolymorphMelting Point (°C)Solubility (mg/mL)Stability (25°C)
Form I145–14712.5>6 months
Form II152–1548.2>3 months

Q. How does structural modification (e.g., substituent variation) influence biological activity and selectivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing pyridine with quinoline) and test inhibitory activity against target enzymes (IC₅₀ assays) .
  • Selectivity Profiling : Use kinase panels to compare affinity for related isoforms (e.g., SK1 vs. SK2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.